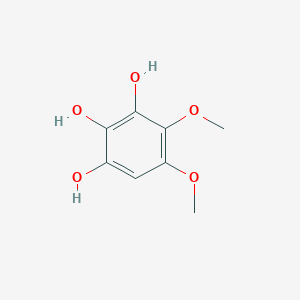
4,5-Dimethoxybenzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2,3-triol typically involves the hydroxylation of 4,5-dimethoxybenzene derivatives. One common method is the demethylation of 4,5-dimethoxybenzene-1,2-diol using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like veratrole (1,2-dimethoxybenzene). The process includes selective hydroxylation and demethylation steps, often optimized for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides, under Lewis acid catalysis (AlCl3, FeCl3).
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
4,5-Dimethoxybenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxybenzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Catechol (1,2-dihydroxybenzene): Similar structure but lacks methoxy groups.
Resorcinol (1,3-dihydroxybenzene): Similar structure but hydroxyl groups are in different positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but hydroxyl groups are para to each other.
Uniqueness: 4,5-Dimethoxybenzene-1,2,3-triol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields .
Propriétés
Formule moléculaire |
C8H10O5 |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
4,5-dimethoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O5/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3,9-11H,1-2H3 |
Clé InChI |
ZPWGLQLUZCIZLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


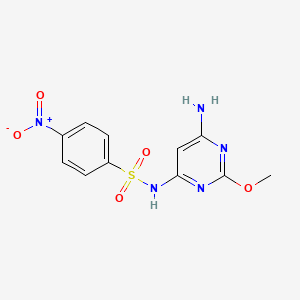
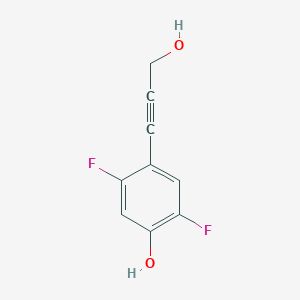

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
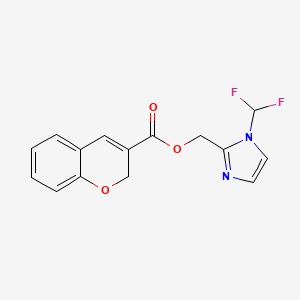
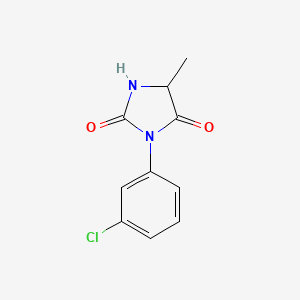


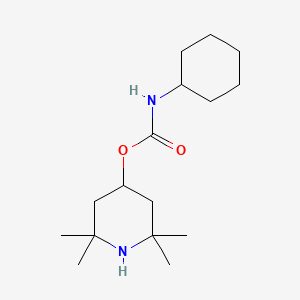
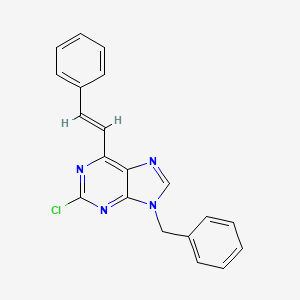
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)



